

An In-depth Technical Guide to Biotin-PEG12-hydrazide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Biotin-PEG12-hydrazide*

Cat. No.: *B1192313*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG12-hydrazide**, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and various research applications. This document details its chemical structure, physicochemical properties, and common experimental procedures, offering valuable insights for professionals in the fields of biochemistry, drug development, and materials science.

Core Structure and Functional Components

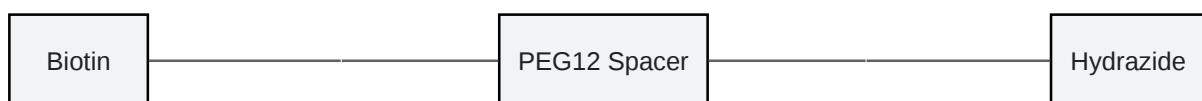
Biotin-PEG12-hydrazide is a molecule composed of three key functional units: a biotin moiety, a 12-unit polyethylene glycol (PEG) spacer, and a terminal hydrazide group.^[1] Each component imparts specific and advantageous characteristics to the overall molecule.

- **Biotin Moiety:** This vitamin (B7) exhibits an exceptionally high and specific binding affinity for avidin and streptavidin proteins. This strong interaction is fundamental to many detection, purification, and immobilization assays in biotechnology.
- **PEG12 Spacer:** The 12-unit polyethylene glycol chain is a hydrophilic and flexible spacer.^[1] This PEG linker enhances the water solubility of the molecule and any conjugate it forms.^[1] ^[2] Furthermore, it reduces steric hindrance, providing sufficient distance between the biotin and the conjugated molecule to ensure efficient binding to avidin or streptavidin.^[1] The PEG

spacer is also known for its ability to reduce non-specific interactions and improve the biocompatibility of the resulting conjugate.[3]

- **Hydrazide Group:** The terminal hydrazide (-NH-NH₂) group is a reactive functional group that specifically targets and couples with aldehyde and ketone groups.[1] This reaction forms a stable hydrazone bond, enabling the site-specific conjugation of **Biotin-PEG12-hydrazide** to biomolecules containing or modified to contain carbonyl groups, such as oxidized glycoproteins.[2][3]

Below is a diagram illustrating the chemical structure of **Biotin-PEG12-hydrazide**.



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Caption: Functional components of **Biotin-PEG12-hydrazide**.

Physicochemical Properties

The properties of **Biotin-PEG12-hydrazide** are summarized in the table below. These characteristics make it a well-defined and reliable reagent for bioconjugation.

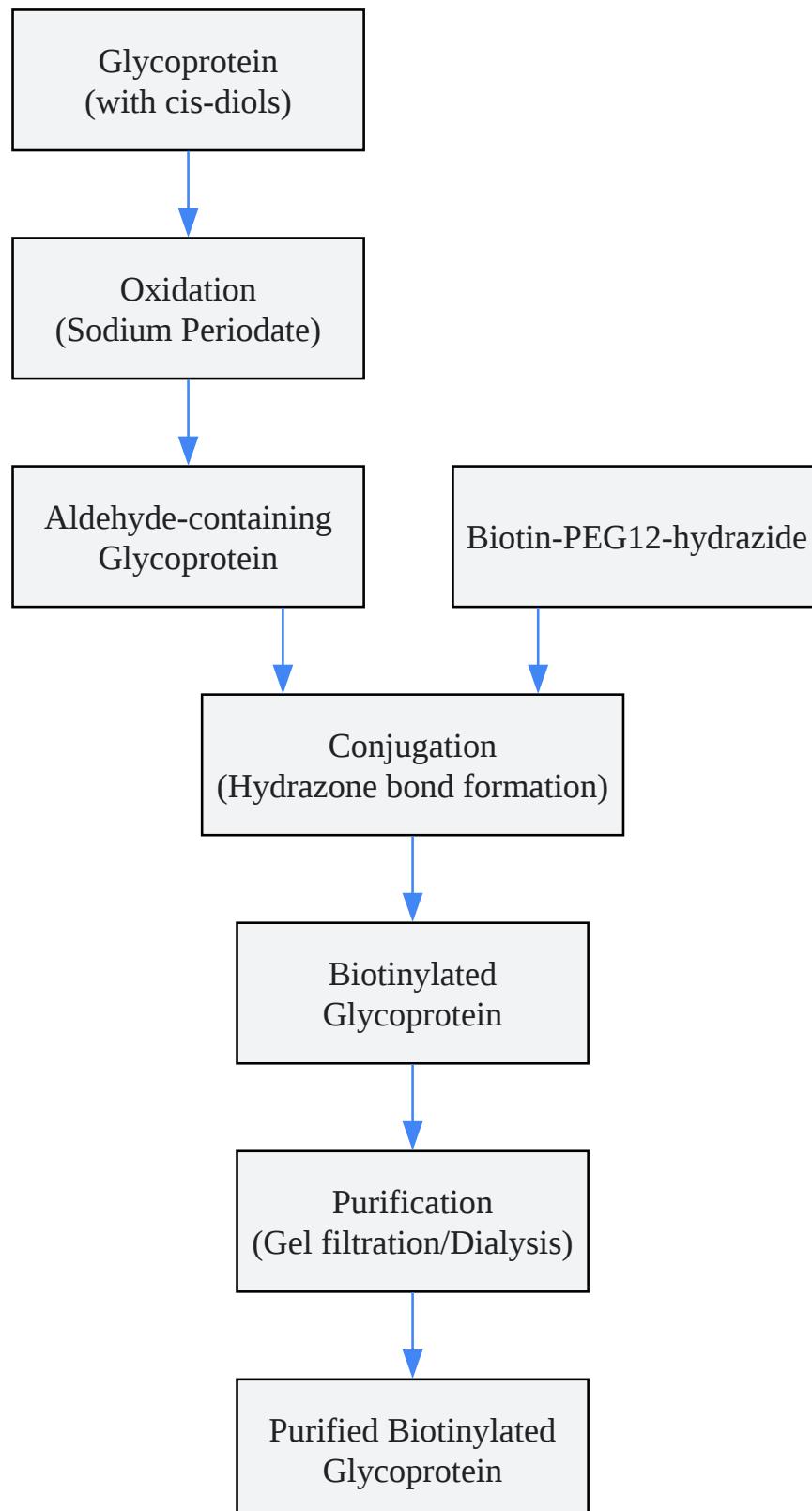
Property	Value	Reference(s)
Chemical Formula	C ₃₇ H ₇₁ N ₅ O ₁₅ S	[1][2]
Molecular Weight	858.05 g/mol	[4][5]
Appearance	White Solid	[5]
Purity	≥95%	[2]
Solubility	Aqueous soluble	[2]
Storage	-20°C for long-term storage, avoid light	[2][5]

Applications in Research and Drug Development

Biotin-PEG12-hydrazide is a versatile tool with a broad range of applications, primarily centered around its ability to link molecules of interest to the biotin-avidin system.

- **Biotinylation of Biomolecules:** The most common application is the biotin labeling of various biomolecules. This includes:
 - **Glycoproteins and Carbohydrates:** The hydrazide group can react with aldehyde groups introduced into the sugar moieties of glycoproteins and other carbohydrates through mild oxidation with sodium periodate.[\[2\]](#)
 - **Proteins and Peptides:** Carboxyl groups on proteins (e.g., on aspartic and glutamic acid residues) can be activated by carbodiimides (like EDC) to react with the hydrazide group.[\[6\]](#)
 - **RNA:** The 3'-terminal ribose of RNA can be oxidized to generate an aldehyde, which can then be labeled with biotin hydrazide.[\[6\]](#)
- **Antibody-Drug Conjugates (ADCs):** In the context of ADCs, the hydrazide can be used to form a hydrazone linkage, connecting a cytotoxic drug to an antibody.[\[1\]](#)[\[3\]](#) This bond is designed to be stable in circulation but can be cleaved under specific conditions within the target cell.[\[3\]](#)
- **PROTAC Linker:** **Biotin-PEG12-hydrazide** can be utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[4\]](#)[\[7\]](#)[\[8\]](#) PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[8\]](#)
- **Surface and Nanoparticle Functionalization:** The molecule can be used to attach biotin to the surfaces of nanoparticles, microplates, or other materials that have been functionalized with aldehyde or ketone groups.[\[1\]](#) This allows for the subsequent immobilization of avidin/streptavidin-conjugated molecules.
- **Drug Delivery and Targeting:** The PEG component can improve the pharmacokinetic properties of a conjugated drug, such as increasing its half-life in circulation.[\[3\]](#)[\[9\]](#) The biotin moiety can be used for targeted delivery to cells or tissues that have been engineered to express avidin or streptavidin.

The following diagram illustrates a generalized workflow for the biotinylation of a glycoprotein using **Biotin-PEG12-hydrazide**.



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Caption: Workflow for glycoprotein biotinylation.

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for the biotinylation of glycoproteins and proteins using **Biotin-PEG12-hydrazide**, based on established methods for biotin hydrazides.[\[6\]](#)[\[10\]](#)[\[11\]](#)

Biotinylation of Glycoproteins via Periodate Oxidation

This protocol is designed for labeling carbohydrate groups on glycoproteins.[\[6\]](#)

Materials:

- Glycoprotein of interest
- **Biotin-PEG12-hydrazide**
- Sodium acetate buffer (100 mM, pH 5.5)
- Sodium meta-periodate (NaIO4)
- Dimethyl sulfoxide (DMSO)
- Gel filtration column or dialysis cassettes for purification

Procedure:

- Preparation of Glycoprotein: Dissolve the glycoprotein to be labeled in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[\[11\]](#)
- Oxidation:
 - Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same sodium acetate buffer.[\[11\]](#) Keep this solution on ice and protected from light.
 - Add the periodate solution to the glycoprotein solution in a 1:1 volume ratio.[\[11\]](#)

- Incubate the reaction on ice for 30 minutes in the dark.[11]
- Removal of Oxidant: Separate the oxidized glycoprotein from excess sodium periodate using a desalting column (e.g., Sephadex G-25) equilibrated with 100 mM sodium acetate buffer, pH 5.5.[6][11]
- Biotinylation:
 - Prepare a stock solution of **Biotin-PEG12-hydrazide** in DMSO at a concentration of 25-50 mM.[11]
 - Add the **Biotin-PEG12-hydrazide** solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[11]
 - Incubate the reaction for 2 hours to overnight at room temperature.[6][11]
- Purification: Remove unreacted **Biotin-PEG12-hydrazide** by gel filtration or dialysis against a suitable buffer (e.g., PBS).[6][11]

Biotinylation of Proteins via Carbodiimide Coupling

This method targets carboxyl groups on proteins.[6]

Materials:

- Protein of interest
- **Biotin-PEG12-hydrazide**
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to improve efficiency)[6]
- MES buffer or 150 mM NaCl, pH adjusted to 5.0-6.0
- Dimethyl sulfoxide (DMSO)
- Gel filtration column or dialysis cassettes for purification

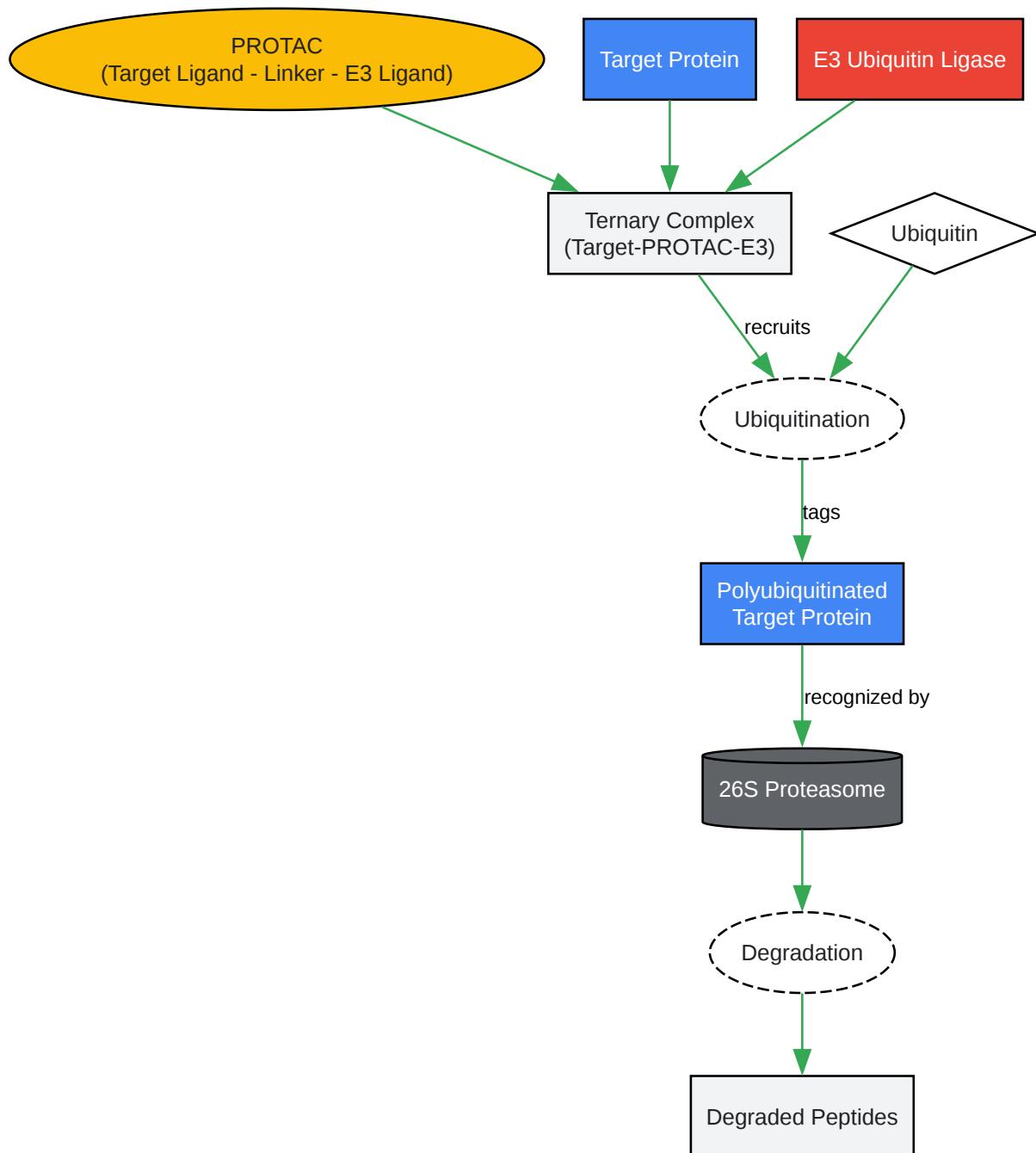
Procedure:

- Preparation of Protein: Dissolve the protein in MES buffer or 150 mM NaCl at a concentration of 5-10 mg/mL.[6] Adjust the pH to be between 5.0 and 6.0.[6]
- Preparation of Reagents:
 - Dissolve **Biotin-PEG12-hydrazide** in DMSO to a concentration of 50 mg/mL.[6]
 - Dissolve EDC in 150 mM NaCl to a concentration of 100 mg/mL.[6]
 - (Optional) Dissolve Sulfo-NHS in 150 mM NaCl to a concentration of 10 mg/mL.[6]
- Biotinylation:
 - To 1 mL of the protein solution, add 20 μ L of the **Biotin-PEG12-hydrazide** solution, 100 μ L of the EDC solution, and (if used) 100 μ L of the Sulfo-NHS solution.[6]
 - Incubate for 3 hours to overnight at room temperature.[6]
- Purification: Separate the biotinylated protein from unreacted reagents by gel filtration or dialysis.[6]

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

As mentioned, **Biotin-PEG12-hydrazide** can serve as a linker in the synthesis of PROTACs. The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The diagram below illustrates this signaling pathway.

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Caption: PROTAC-mediated protein degradation pathway.

In this pathway, the PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.^[8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and

degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can facilitate multiple rounds of degradation.

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